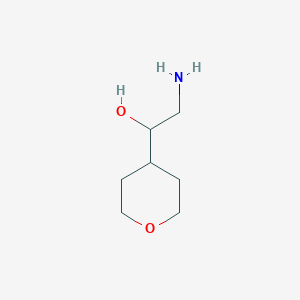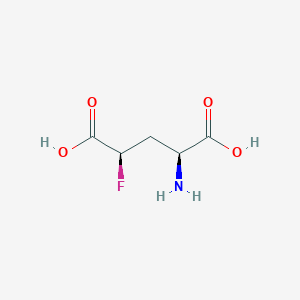
1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane
Descripción general
Descripción
1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a chlorophenyl group
Mecanismo De Acción
Target of Action
Similar compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s worth noting that a related process, the catalytic protodeboronation of pinacol boronic esters, has been reported . This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . Additionally, the N-Boc group can be selectively deprotected using oxalyl chloride in methanol .
Biochemical Pathways
The boron moiety in similar compounds can be converted into a broad range of functional groups, affecting various biochemical pathways .
Result of Action
The protodeboronation of similar compounds has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Action Environment
It’s worth noting that the stability of similar compounds, such as boronic esters, can be a challenge in certain environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3-chlorophenylpropane, which can be obtained through the reaction of 3-chlorobenzyl chloride with propene in the presence of a catalyst.
Bromination: The next step involves the bromination of 3-chlorophenylpropane to introduce the bromine atom at the desired position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Amino Group Protection: The amino group is then protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions typically occur under mild conditions with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Deprotection is usually carried out using TFA in dichloromethane (DCM) or HCl in dioxane.
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of this compound.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Aplicaciones Científicas De Investigación
1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Boc-amino)-3-chloro-1-(3-chlorophenyl)propane: Similar structure but with a chlorine atom instead of bromine.
1-(Boc-amino)-3-iodo-1-(3-chlorophenyl)propane: Similar structure but with an iodine atom instead of bromine.
1-(Boc-amino)-3-bromo-1-(4-chlorophenyl)propane: Similar structure but with the chlorine atom in the para position.
Uniqueness
1-(Boc-amino)-3-bromo-1-(3-chlorophenyl)propane is unique due to the presence of both a Boc-protected amino group and a bromine atom, which allows for versatile synthetic transformations. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
tert-butyl N-[3-bromo-1-(3-chlorophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMBEZRJQVJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)






![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)




